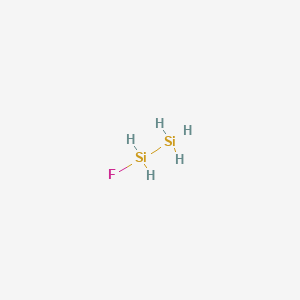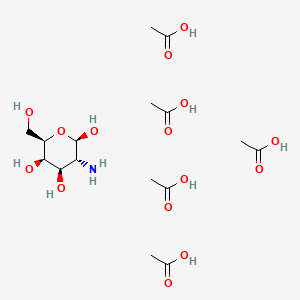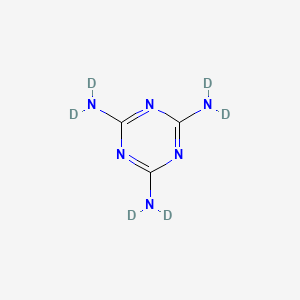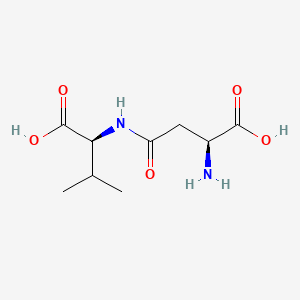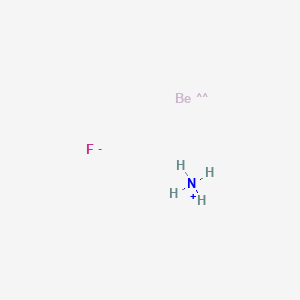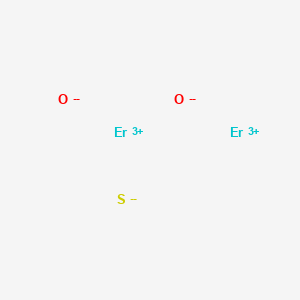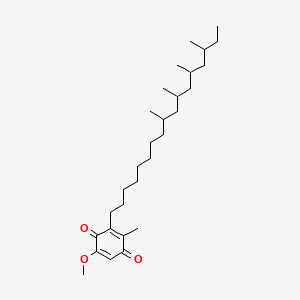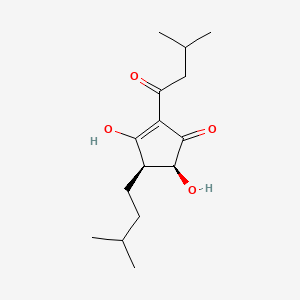
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is a compound derived from hops, specifically from the bitter acids found in the plant Humulus lupulus. It is a member of the humulinic acid family, which are known for their role in the brewing industry due to their contribution to the bitterness of beer. The molecular formula of dihydrohumulinic acid B is C15H24O4, and it has a molar mass of 268.34866 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one can be synthesized through the hydrogenation of humulinic acid. This process involves the addition of hydrogen to the double bonds present in humulinic acid, resulting in the formation of dihydrohumulinic acid B. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of dihydrohumulinic acid B involves the extraction of humulinic acid from hops, followed by its hydrogenation. The extraction process includes the use of solvents like ethanol or methanol to isolate the humulinic acid from the hop resins. The subsequent hydrogenation step is performed in large reactors equipped to handle the high-pressure conditions required for the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dihydrohumulinic acid B, which can have different functional groups attached depending on the reagents used .
Applications De Recherche Scientifique
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: In the brewing industry, dihydrohumulinic acid B is valued for its contribution to the flavor profile of beer
Mécanisme D'action
The mechanism of action of dihydrohumulinic acid B involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparaison Avec Des Composés Similaires
Humulinic Acid: The precursor to dihydrohumulinic acid B, known for its role in the bitterness of hops.
Isohumulones: These are oxidized derivatives of humulinic acid and are also important in the brewing industry.
Lupulone: Another compound found in hops with similar biological activities
Uniqueness: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is unique due to its specific hydrogenation state, which imparts distinct chemical and biological properties compared to its non-hydrogenated counterparts. Its specific structure allows for unique interactions with biological targets, making it a compound of interest in various fields of research .
Propriétés
Numéro CAS |
13855-87-3 |
|---|---|
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.353 |
Nom IUPAC |
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14-/m0/s1 |
Clé InChI |
JABJXLKFPCKNKT-HZMBPMFUSA-N |
SMILES |
CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


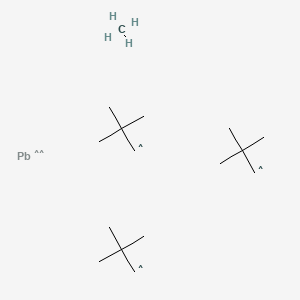
![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
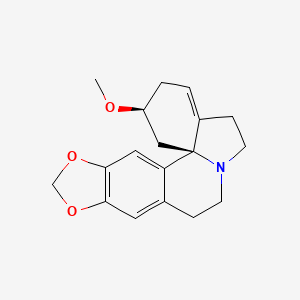

![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)
